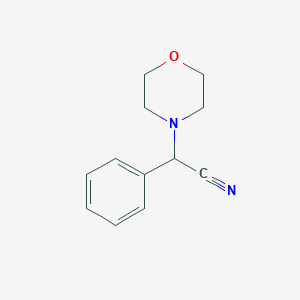

2-吗啉基-2-苯基乙腈

描述

2-Morpholino-2-phenylacetonitrile is a compound that can be synthesized through various chemical reactions, often involving morpholine as a key reactant. The compound is characterized by the presence of a morpholine ring and a phenylacetonitrile moiety. It is related to other compounds that have been studied for their chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related morpholino compounds has been described in several studies. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using morpholine and cyanide sources . Another study reported the synthesis of a morpholine derivative, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is a potent antimicrobial agent, through a nine-step process with an overall yield of 36% . These studies demonstrate the versatility of morpholine in synthesizing a wide range of compounds with potential biological activity.

Molecular Structure Analysis

X-ray diffraction data has been used to characterize the molecular structure of morpholine derivatives. For example, the crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . The detailed molecular structure analysis provides insights into the spatial arrangement of atoms within the compound, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions. One study described the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to different heterocyclic compounds through nucleophilic substitution reactions and cyclization . Another study detailed the synthesis of a morpholinium salt and its subsequent reactions under Mannich reaction conditions to yield a variety of aminomethylated products . These reactions highlight the chemical reactivity of morpholine-containing compounds and their potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been studied to some extent. For instance, the photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into its absorption spectra and emission properties, which are important for potential applications in materials science . Additionally, the synthesis conditions, such as pH and reactant dropping rate, have been optimized for the synthesis of morpholine-2,5-dione, indicating the importance of reaction conditions on the yield and purity of the final product .

科学研究应用

化学合成和反应

2-吗啉基-2-苯基乙腈表现出有趣的化学性质和反应。S. Okecha 和 F. Stansfield (1977) 探讨了 NN-二取代硫代酰胺盐的反应,包括 2-甲硫基-2-吗啉基-2-苯基乙腈,当与吗啉或伯胺加热时,该盐通过可能的自由基机制发生歧化 (Okecha & Stansfield, 1977)。此外,C. F. Bernasconi 和 P. Wenzel (1996) 研究了各种苯基乙腈(包括 2-硝基-4-X-苯基乙腈)向吗啉转移质子的动力学,揭示了这些反应中过渡态失衡和固有速率常数的详细信息 (Bernasconi & Wenzel, 1996)。

金属离子检测的化学传感器

Shally 等人 (2020) 使用基于吗啉的化合物设计了化学传感器,用于选择性识别有毒的 Pd2+ 离子。这些化学传感器,包括 6-吗啉基-8-(噻吩-2-基)-1,2,3,4-四氢喹啉-5-腈,表现出荧光猝灭性能和低检测限,突出了它们在环境和生物应用中的潜力 (Shally et al., 2020)。

生物和医学研究

在生物研究中,吗啉化合物已被广泛使用。J. Eisen 和 James C. Smith (2008) 讨论了在发育生物学中使用吗啉反义寡核苷酸来抑制基因作用,说明了它们在理解发育机制中的重要性 (Eisen & Smith, 2008)。J. Heasman (2002) 还回顾了在各种模式生物中使用吗啉寡核苷酸,证实了它们在适当对照下的基因功能研究中的功效 (Heasman, 2002)。

光物理研究

在光物理研究中,E. Olson 等人 (1997) 研究了水溶液中钌配合物的光物理性质,其中涉及吗啉基团。这项研究提供了对这些配合物的“光开关”机制及其作为光谱探针的效用的见解 (Olson et al., 1997)。

聚合中的光引发

Sevnur Keskin 和 N. Arsu (2006) 合成了 2-吗啉基乙酰萘酮作为可裂解光引发剂,并证明了它引发甲基丙烯酸甲酯聚合的能力,表明了它在材料科学和聚合物化学中的潜力 (Keskin & Arsu, 2006)。

作用机制

Target of Action

Morpholino compounds are known to be versatile, targeting a wide range of rna targets for outcomes such as blocking translation, modifying splicing of pre-mrna, inhibiting mirna maturation and activity, as well as less common biological targets .

Mode of Action

Morpholino oligos, a class of molecules to which this compound belongs, are known to bind to complementary sequences of rna and interfere with processes . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

It’s worth noting that morpholino compounds can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Morpholino compounds are known to have various effects depending on the type of target they bind .

未来方向

Morpholinos, including 2-Morpholino-2-phenylacetonitrile, are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . With improved delivery techniques, therapeutic Morpholinos for many difficult-to-treat diseases will be possible . Initial applications are expected to be custom cocktails of delivery-enabled Morpholinos for treating cancers .

生化分析

Cellular Effects

Morpholino compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Morpholino-2-phenylacetonitrile at different dosages in animal models have not been extensively studied. Morpholino compounds have been used in gene knockdown studies in adult animals, indicating their potential for dosage-dependent effects .

Metabolic Pathways

The metabolic pathways involving 2-Morpholino-2-phenylacetonitrile are not well-characterized. Morpholino compounds are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .

属性

IUPAC Name |

2-morpholin-4-yl-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPYQLYZXTCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036004 | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15190-10-0 | |

| Record name | α-Phenyl-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15190-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholino(phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

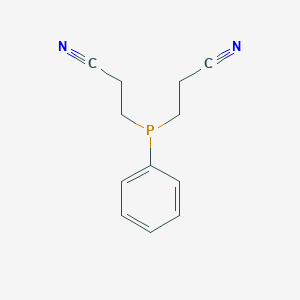

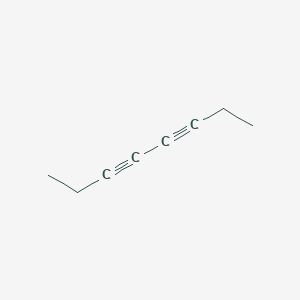

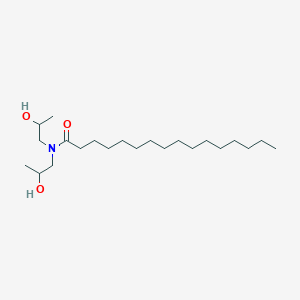

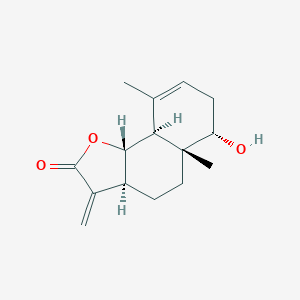

Feasible Synthetic Routes

Q & A

Q1: How is 2-morpholino-2-phenylacetonitrile synthesized?

A1: 2-Morpholino-2-phenylacetonitrile can be synthesized by reacting an N,N-disubstituted thioamide salt with aqueous potassium cyanide []. This reaction initially forms a quaternary cyanide intermediate, which can then undergo further reactions. For instance, 2-methylthio-2-morpholino-2-phenylacetonitrile (a related compound) can disproportionate when heated with morpholine or primary amines, likely through a free radical mechanism [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)